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molecular formula C8H8BrNO2 B1308262 Methyl 3-amino-4-bromobenzoate CAS No. 46064-79-3

Methyl 3-amino-4-bromobenzoate

Cat. No. B1308262
M. Wt: 230.06 g/mol
InChI Key: GPMSTDWXXKAKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393868B2

Procedure details

Add Na2SO4(8.5 mmol) to a solution of 4-Bromo-3-nitro-benzoic acid methyl ester (1.2 mmol) in EtOH (40 mL). Heat the reaction at 70° C. for 30 min and then at room temperature overnight. Add a saturated solution of NaHCO3(pH=11-12) and extract with EtOAc (2×50 mL). Dry over NaSO4, filter and evaporate to dryness to provide 4-Bromo-3-amino-benzoic acid methyl ester.
Quantity
8.5 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Na+].[Na+].[CH3:8][O:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[C:13]([N+:18]([O-])=O)[CH:12]=1>CCO>[CH3:8][O:9][C:10](=[O:21])[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[C:13]([NH2:18])[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
8.5 mmol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1.2 mmol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction at 70° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Add a saturated solution of NaHCO3(pH=11-12)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over NaSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)Br)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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